molecular formula C19H26Cl2N4O2 B5308799 2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride

2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride

Cat. No.: B5308799
M. Wt: 413.3 g/mol
InChI Key: YAKXGQVXPKDPRC-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its diverse biological and chemical properties, making it a significant subject of study in various scientific fields.

Properties

IUPAC Name

2-piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2.2ClH/c1-14-17(18(24)25-13-12-22-10-6-3-7-11-22)23-16-9-5-4-8-15(16)21(2)19(23)20-14;;/h4-5,8-9H,3,6-7,10-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKXGQVXPKDPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)OCCN4CCCCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride, typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . The reaction conditions often include the use of polar solvents and controlled temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization to form the final product. The use of catalysts and optimized reaction conditions are crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

What sets 2-Piperidin-1-ylethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride apart is its unique combination of the imidazole and piperidine moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development .

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